Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound used for proteomics research . It has a CAS number of 670233-13-3 and a molecular formula of C15H18N2O3S .
Synthesis Analysis
The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor for the synthesis of various heterocyclic compounds. The cyano and carbonyl functional groups in the molecule are reactive sites that can undergo cyclocondensation reactions with bidentate reagents to form diverse heterocyclic structures . These reactions are fundamental in creating novel compounds with potential biological activities.
Biological Activity
Derivatives of cyanoacetamide, which is structurally similar to the compound , have been reported to exhibit a wide range of biological activities . This suggests that Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate could also be explored for its bioactivity, potentially leading to the development of new therapeutic agents.
Chemotherapeutic Agents
The compound’s potential to form various organic heterocycles highlights its importance in medicinal chemistry. Researchers aim to utilize it to develop better chemotherapeutic agents, given its ability to form biologically active moieties .
Organic Synthesis Methods
Various methods of preparing N-aryl or N-heteryl cyanoacetamides, which are closely related to the compound, have been documented. These methods include neat reactions without solvents, stirring at steam baths, and fusion techniques . Such methods could be adapted for the synthesis of Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives.
Formation of Pyridine Derivatives
The compound can undergo cyclocondensation to form pyridine-2,6-dione derivatives. Further reductive cyclization of these derivatives can lead to the formation of bispidine derivatives , which are of interest due to their coordination chemistry and potential applications in catalysis.
Development of Novel Heterocycles
The active hydrogen on C-2 of cyanoacetamide derivatives allows for condensation and substitution reactions, which are crucial for the development of novel heterocycles . This property is significant for the compound , as it could be used to create a variety of new heterocyclic structures with potential applications in drug discovery and materials science.
Mechanism of Action
properties
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-20-15(19)13-10-5-4-9(2)8-11(10)21-14(13)17-12(18)6-7-16/h9H,3-6,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQFMZHRNNVVQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
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